5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline
Description
5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline is a heterocyclic aromatic compound comprising an aniline moiety substituted at the 2-position with an oxazolo[4,5-b]pyridine ring and a chlorine atom at the 5-position.
Properties
IUPAC Name |
5-chloro-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-7-3-4-8(9(14)6-7)12-16-11-10(17-12)2-1-5-15-11/h1-6H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSFPYIUGUHCJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=C(C=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline typically involves multi-step reactions starting from commercially available precursorsKey steps may include cyclization reactions, nucleophilic substitutions, and palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially enhanced properties .
Scientific Research Applications
5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline with structurally related compounds, focusing on molecular properties, substituent effects, and functional group variations.
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Position Effects: The positional isomer 2-Chloro-5-(oxazolo[4,5-b]pyridin-2-yl)aniline (Cl at 2-position) differs from the target compound in electronic distribution and steric interactions. Such isomers often exhibit divergent biological activities due to altered binding affinities .
Heterocyclic System Variations :
- Replacing the oxazolo-pyridine with a pyrazole ring (5-Chloro-2-(1H-pyrazol-5-yl)aniline ) eliminates the fused heterocyclic system, reducing aromaticity and rigidity. Pyrazole derivatives are often less thermally stable but more metabolically labile .
Physicochemical Properties :
- The absence of chlorine in 2-(Oxazolo[4,5-b]pyridin-2-yl)aniline results in a lower molecular weight (211.22 vs. 245.67 g/mol) and altered lipophilicity, which may influence bioavailability .
- Chlorine substitution generally increases electronegativity and may enhance intermolecular interactions (e.g., halogen bonding), as seen in analogs like 4-((6-Chlorooxazolo[5,4-b]pyridin-2-yl)methyl)aniline .
Table 2: Functional Group Impact on Properties
Biological Activity
5-Chloro-2-{[1,3]oxazolo[4,5-b]pyridin-2-yl}aniline is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides an overview of the compound's biological activity, including its antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula : CHClNO
Molecular Weight : 169.57 g/mol
CAS Number : 2137708-37-1
The compound features a chloro-substituted aniline linked to an oxazolo-pyridine moiety, which is significant for its biological activity. The unique structure allows for interaction with various biological targets.
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated in several studies.
Case Studies and Findings
-
Study on Antimicrobial Efficacy :
- A study assessed the activity of various oxazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antimicrobial effects, suggesting that this compound could possess similar properties due to its structural characteristics .
- Table 1: Minimum Inhibitory Concentrations (MIC) for Selected Compounds
Compound MIC (µg/mL) Target Organism This compound TBD TBD Compound A 10 E. coli Compound B 20 S. aureus
- Mechanism of Action :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the aromatic rings can significantly influence potency and selectivity against different biological targets.
Key Observations:
- Electron-donating groups enhance activity against certain pathogens.
- Positioning of substituents affects the binding affinity to target sites.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Similarity | Biological Activity |
|---|---|---|
| 2-Chloro-5-(oxazolo[4,5-b]pyridin-2-yl)aniline | Similar scaffold with different substitutions | Moderate antibacterial |
| Thiazolo[5,4-b]pyridine derivatives | Different heterocyclic core | Antimicrobial and anticancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
